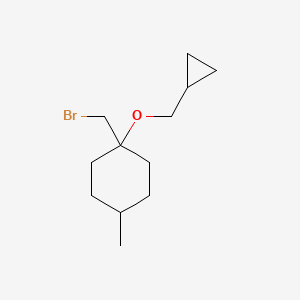![molecular formula C8H8F2 B13624571 1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)
1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2,2-difluorobicyclo[310]hexane is a unique chemical compound characterized by its bicyclic structure and the presence of both ethynyl and difluoro groups
Métodos De Preparación
The synthesis of 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:
Cyclization Reactions: Formation of the bicyclic core structure.
Fluorination: Introduction of the difluoro groups.
Ethynylation: Addition of the ethynyl group.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and precise timing to achieve the desired product.
Análisis De Reacciones Químicas
1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.
Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane has found applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
1-Ethynyl-2,2-difluorocyclohexane: Similar structure but lacks the bicyclic core.
2,2-Difluorobicyclo[3.1.0]hexane: Lacks the ethynyl group.
1-Ethynylbicyclo[3.1.0]hexane: Lacks the difluoro groups.
The uniqueness of 1-ethynyl-2,2-difluorobicyclo[31
Propiedades
Fórmula molecular |
C8H8F2 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H8F2/c1-2-7-5-6(7)3-4-8(7,9)10/h1,6H,3-5H2 |
Clave InChI |
OHASVELILKIYSR-UHFFFAOYSA-N |
SMILES canónico |
C#CC12CC1CCC2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


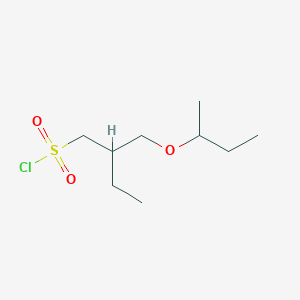


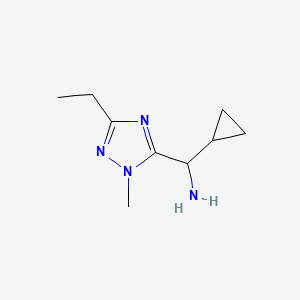
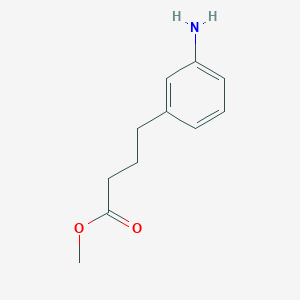
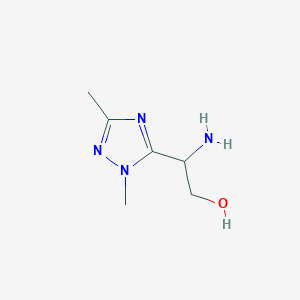
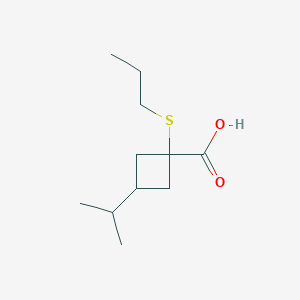
![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)
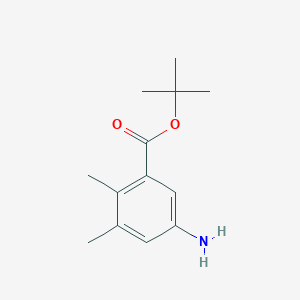
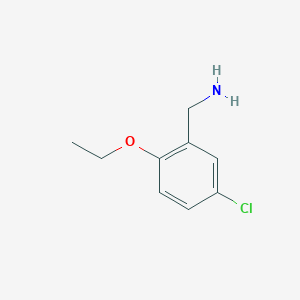
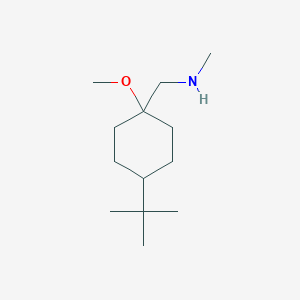

![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
